Ammonium Molybdate(vi) Tetrahydrate

Description

Properties

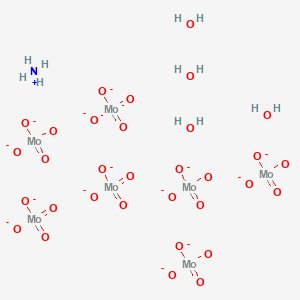

Molecular Formula |

H12Mo7NO32-13 |

|---|---|

Molecular Weight |

1209.7 g/mol |

IUPAC Name |

azanium;dioxido(dioxo)molybdenum;tetrahydrate |

InChI |

InChI=1S/7Mo.H3N.4H2O.28O/h;;;;;;;1H3;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;14*-1/p+1 |

InChI Key |

JZDMVPYAOHPYHV-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].O.O.O.O.[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ammonium Molybdate Tetrahydrate

Introduction: The Central Role of Ammonium Molybdate Tetrahydrate in Scientific Endeavors

Ammonium molybdate tetrahydrate, systematically known as hexaammonium heptamolybdate tetrahydrate, is a cornerstone inorganic compound in numerous scientific and industrial applications. Its utility spans from a critical reagent in analytical chemistry for the determination of phosphates, silicates, and arsenates to its role as a precursor in the synthesis of catalysts and advanced materials.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is fundamental to the precise control of experimental parameters, the development of robust analytical methods, and the synthesis of novel materials. This guide provides an in-depth exploration of the key physical characteristics of ammonium molybdate tetrahydrate, offering both established data and the scientific context necessary for its effective application.

Core Physical Characteristics

The physical properties of a compound are the macroscopic expression of its microscopic structure and bonding. For ammonium molybdate tetrahydrate, these properties dictate its handling, storage, and behavior in various experimental setups.

Molecular Identity and Composition

The molecular formula reveals a complex hydrated salt, consisting of six ammonium cations (NH₄⁺) and a heptamolybdate anion ([Mo₇O₂₄]⁶⁻), with four molecules of water of hydration. This intricate structure is crucial to its chemical reactivity and physical behavior.

Appearance and Morphology

Ammonium molybdate tetrahydrate typically presents as a white or colorless to slightly greenish or yellowish crystalline solid or powder.[4][7][9][10] The subtle color variations can be attributed to trace impurities or slight differences in the crystalline structure. It is often described as forming six-sided transparent prisms upon crystallization from an aqueous solution of molybdenum trioxide in ammonia.[6]

Crystal Structure

The arrangement of atoms in the solid state is defined by its crystal structure. Ammonium molybdate tetrahydrate possesses a monoclinic crystal system with the space group P2₁/c.[11] This specific arrangement of the heptamolybdate ions, ammonium ions, and water molecules within the crystal lattice dictates many of its physical properties, including its cleavage, optical properties, and dissolution behavior. The structure consists of octahedral MoO₆ units that share edges and corners to form the larger [Mo₇O₂₄]⁶⁻ polyanion.[6]

Quantitative Physical Properties: A Comparative Overview

For ease of reference and comparison, the key quantitative physical properties of ammonium molybdate tetrahydrate are summarized in the table below. It is important to note that slight variations in reported values can exist due to different experimental conditions and purity levels.

| Physical Property | Value | Notes |

| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O | Also known as ammonium heptamolybdate tetrahydrate.[8][12] |

| Molar Mass | 1235.86 g/mol | [1][4][5][6][7][8] |

| Appearance | White to yellowish-green crystalline powder | [4][7][9][10] |

| Density | 2.498 g/cm³ | Values can range slightly depending on the source.[6][7][13][14] |

| Melting Point | ~90 °C (loses water), 190 °C (decomposes) | The initial temperature indicates the loss of water of hydration, followed by decomposition at a higher temperature.[6][15][13] |

| Solubility in Water | 400 g/L at 20 °C | Highly soluble in water, with solubility increasing with temperature.[4][7][10][16] |

| Solubility in other Solvents | Insoluble in alcohol | [4][17][18] |

| pH of Solution | 5.0 - 5.5 (50 g/L in H₂O at 20 °C) | The pH of a concentrated solution is typically between 5 and 6.[6][7] |

Solubility and Solution Behavior: A Deeper Dive

The high solubility of ammonium molybdate tetrahydrate in water is a critical property for its widespread use in analytical reagents and as a precursor for catalyst synthesis.[1][2]

A solubility of 400 g/L at 20 °C indicates that a significant amount of the salt can be dissolved in water, forming a concentrated solution.[4][7][10] This high solubility is attributed to the ionic nature of the compound and the ability of the ammonium and heptamolybdate ions to be effectively solvated by water molecules. The solubility is also temperature-dependent, generally increasing with a rise in temperature.[16]

It is crucial for researchers to understand that dissolving ammonium molybdate in water can lead to a complex equilibrium of different polyoxomolybdate species. The distribution of these species is highly dependent on both the pH and the concentration of the solution.[19] For instance, in acidic solutions, the heptamolybdate ion can protonate or rearrange to form other molybdate species. This behavior is fundamental to its use as a reagent, where the pH of the medium is carefully controlled to ensure the formation of the desired reactive species for complexation with analytes like phosphate.

Conversely, its insolubility in alcohol allows for its purification through precipitation from aqueous solutions by the addition of alcohol.[4][17][18]

Thermal Stability and Decomposition

The thermal behavior of ammonium molybdate tetrahydrate is characterized by a multi-step decomposition process.

-

Initial Water Loss: Upon heating to around 90 °C, the compound begins to lose its four molecules of water of hydration.[6][15] This is an endothermic process and represents the initial stage of its thermal decomposition.

-

Decomposition: At a higher temperature of approximately 190 °C, the anhydrous ammonium molybdate begins to decompose.[6][15][13] The decomposition products include ammonia (NH₃), water (H₂O), and molybdenum trioxide (MoO₃). This decomposition pathway is exploited in the synthesis of molybdenum-based catalysts and other molybdenum compounds.

The controlled thermal decomposition of ammonium molybdate tetrahydrate is a key industrial process for the production of high-purity molybdenum trioxide.

Experimental Workflow: Determination of Aqueous Solubility

To provide a practical context, the following section outlines a standard laboratory procedure for determining the aqueous solubility of ammonium molybdate tetrahydrate at a given temperature. This protocol is designed to be self-validating by ensuring the system reaches equilibrium.

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of ammonium molybdate tetrahydrate to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.

-

Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Filtration:

-

Cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated volumetric pipette to prevent crystallization upon cooling.

-

Immediately filter the collected sample through a pre-weighed 0.45 µm syringe filter to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the water from the solution in a drying oven set to a temperature below the decomposition point of the salt (e.g., 80 °C) until a constant weight is achieved.

-

The final weight of the dry ammonium molybdate tetrahydrate is determined by subtracting the weight of the evaporating dish.

-

-

Calculation of Solubility:

-

The solubility is calculated in grams per liter (g/L) using the following formula: Solubility (g/L) = (Mass of dry salt (g) / Volume of saturated solution collected (L))

-

Workflow Diagram

Caption: Experimental workflow for determining the aqueous solubility of Ammonium Molybdate Tetrahydrate.

Conclusion

The physical properties of ammonium molybdate tetrahydrate are integral to its diverse applications in research and industry. Its high molar mass, crystalline nature, notable aqueous solubility, and defined thermal decomposition pathway are all characteristics that scientists and drug development professionals must consider for its effective and safe use. This guide has provided a comprehensive overview of these properties, grounded in authoritative data, to support the endeavors of the scientific community. A thorough understanding of these fundamental characteristics is the first step towards innovation and discovery.

References

-

Wikipedia. Ammonium heptamolybdate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16211167, Ammonium molybdate tetrahydrate. [Link]

-

bioWORLD. Ammonium Molybdate(VI) Tetrahydrate. [Link]

-

Chemsrc. Ammonium molybdate tetrahydrate | CAS#:12054-85-2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Ammonium Molybdate Tetrahydrate in Modern Chemistry. [Link]

-

Loba Chemie. AMMONIUM MOLYBDATE TETRAHYDRATE AR/ACS Safety Data Sheet. [Link]

-

American Elements. Ammonium Molybdate Tetrahydrate. [Link]

-

Solstice Advanced Materials. Ammonium molybdate tetrahydrate | I5007. [Link]

-

Loba Chemie. 12054-85-2 CAS | AMMONIUM MOLYBDATE TETRAHYDRATE. [Link]

-

Evans, H.T., Jr., Gatehouse, B.M., and Leverett, P. (1975). Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo₇O₂₄]⁶⁻, in the ammonium and potassium tetrahydrate salts. USGS Publications Warehouse. [Link]

-

Reflecta Laboratory Supplies. Ammonium Molybdate Tetrahydrate | Blog. [Link]

-

Molekula Ltd. (19757224) Ammonium molybdate tetrahydrate [12054-85-2]. [Link]

-

Solubility of Things. Ammonium molybdate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16211167, Ammonium paramolybdate tetrahydrate. [Link]

-

Ataman Kimya. AMMONIUM MOLYBDATE. [Link]

-

What is the significance of Ammonium molybdate tetrahydrate in chemical applications?. [Link]

-

HiMedia Laboratories. Ammonium molybdate tetrahydrate, Hi-LR™. [Link]

-

Lab Alley. Ammonium Molybdate Crystal Tetrahydrate, ACS Grade. [Link]

-

ResearchGate. Solubility of ammonium molybdate tetrahydrate in aqueous solution?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]

- 3. Page loading... [guidechem.com]

- 4. You are being redirected... [bio-world.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. Ammonium paramolybdate tetrahydrate | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ammonium molybdate tetrahydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ammonium molybdate tetrahydrate(12054-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Crystal structure of the heptamolybdate(VI)(paramolybdate) ion, [Mo7O24]6–, in the ammonium and potassium tetrahydrate salts [pubs.usgs.gov]

- 12. fishersci.com [fishersci.com]

- 13. Ammonium molybdate tetrahydrate | CAS#:12054-85-2 | Chemsrc [chemsrc.com]

- 14. Ammonium molybdate tetrahydrate | I5007 | Solstice Advanced Materials [lab.solstice.com]

- 15. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 18. Ammonium molybdate tetrahydrate, Hi-LR™ [himedialabs.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Molybdate Tetrahydrate

Abstract

Ammonium molybdate tetrahydrate, systematically known as ammonium heptamolybdate tetrahydrate, ((NH₄)₆Mo₇O₂₄·4H₂O), is a compound of significant interest in various scientific and industrial fields, including catalysis, materials science, and analytical chemistry.[1][2][3][4] Its utility often stems from its intricate crystal structure. This guide provides a comprehensive technical overview of the crystal structure of ammonium molybdate tetrahydrate, the analytical methodologies employed for its characterization, and the scientific rationale behind these experimental choices. The intended audience for this document includes researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Introduction: The Significance of Ammonium Molybdate Tetrahydrate

Ammonium molybdate tetrahydrate is a colorless to light yellowish-green crystalline solid that serves as a common laboratory reagent and an industrial chemical.[5][6][7] It is a key precursor in the synthesis of molybdenum-based catalysts, pigments, and corrosion inhibitors.[3][4][8] The precise arrangement of atoms within its crystal lattice dictates its physical and chemical properties, making a thorough understanding of its crystal structure paramount for its effective application.

The compound's structure is characterized by the presence of the heptamolybdate polyoxometalate anion, [Mo₇O₂₄]⁶⁻, which is a complex cluster of molybdenum and oxygen atoms.[9][10] The overall structure is stabilized by ammonium cations and water molecules, which are involved in an extensive network of hydrogen bonds.[11] This guide will delve into the details of this structure and the analytical techniques used to elucidate it.

The Crystal Structure of Ammonium Molybdate Tetrahydrate

The determination of the crystal structure of ammonium molybdate tetrahydrate has been a subject of crystallographic studies, with single-crystal X-ray diffraction being the definitive technique.

Crystallographic Data

Ammonium molybdate tetrahydrate crystallizes in the monoclinic crystal system, belonging to the space group P2₁/c.[10] This space group indicates a primitive unit cell with a twofold screw axis and a glide plane. The fundamental crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O[4][9][12] |

| Molar Mass | 1235.86 g/mol [8][12][13][14] |

| Crystal System | Monoclinic[5][10] |

| Space Group | P2₁/c[10] |

| Unit Cell Dimensions | a = 8.3934(8) Åb = 36.1703(45) Åc = 10.4715(11) Åβ = 115.958(8)°[10] |

| Volume | 2859.5 ų[10] |

| Z (Formula units per unit cell) | 4[10] |

| Density (calculated) | 2.498 g/cm³[2][9][10][13] |

Source: Evans, H.T., Jr.; Gatehouse, B. M.; Leverett, P. (1975)

The Heptamolybdate Anion: A Polyoxometalate Cluster

The core of the ammonium molybdate tetrahydrate structure is the heptamolybdate anion, [Mo₇O₂₄]⁶⁻. This anion is a polyoxometalate, a cluster of metal-oxygen polyhedra. In this case, it is composed of seven molybdenum-oxygen octahedra that are linked by sharing edges and corners.[9][10] The molybdenum atoms are in the +6 oxidation state. The structure of this anion is complex, with different types of oxygen atoms: some are terminal (bonded to only one molybdenum atom), some are bridging two molybdenum atoms, and a few are triply bridging.[9]

The Role of Ammonium Cations and Water Molecules

The negative charge of the heptamolybdate anion is balanced by six ammonium cations (NH₄⁺). These cations, along with the four water molecules of crystallization, are not merely space-fillers. They play a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds.[11] These hydrogen bonding interactions occur between the hydrogen atoms of the ammonium ions and the oxygen atoms of the molybdate cluster, as well as between the water molecules and both the ammonium ions and the molybdate cluster.[11] This intricate network of hydrogen bonds is a key feature of the crystal structure.

Experimental Analysis of the Crystal Structure

A multi-technique approach is often employed to fully characterize the crystal structure and properties of ammonium molybdate tetrahydrate.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise atomic arrangement within the crystal, including unit cell dimensions, space group, and atomic coordinates.

Causality of Experimental Choice: SC-XRD is the gold standard for crystal structure determination. It provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, which is essential for understanding the material's properties.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated aqueous solution of ammonium molybdate tetrahydrate prepared by dissolving molybdenum trioxide in an excess of aqueous ammonia.[9]

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Data Processing and Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

}

Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases present in a bulk sample and to confirm the crystal structure obtained from SC-XRD.

Causality of Experimental Choice: PXRD is a rapid and non-destructive technique that is ideal for routine phase identification and for studying polycrystalline materials.[15][16] It provides a "fingerprint" of the crystalline material.

Experimental Protocol:

-

Sample Preparation: A fine powder of the ammonium molybdate tetrahydrate is prepared and packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is compared with standard patterns from databases (e.g., the International Centre for Diffraction Data) to confirm the identity of the compound. Rietveld refinement can be used to refine the lattice parameters and other structural details.[17]

Thermal Analysis (TG-DSC)

Objective: To study the thermal stability of the compound and the decomposition pathway.

Causality of Experimental Choice: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about phase transitions, dehydration, and decomposition processes as a function of temperature.[13][18][19][20][21]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible.

-

Data Collection: The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas). The change in mass (TGA) and the heat flow (DSC) are recorded simultaneously.

-

Data Analysis: The resulting curves are analyzed to identify the temperatures at which weight loss occurs (indicating the loss of water and ammonia) and to determine the enthalpy changes associated with these processes.[13][18] The final decomposition product is typically molybdenum trioxide (MoO₃).[13][18][22]

}

Thermal Decomposition Pathway of Ammonium Molybdate Tetrahydrate.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To identify the functional groups present and to probe the local bonding environment.

Causality of Experimental Choice: Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are sensitive to the types of chemical bonds present and can be used to confirm the presence of ammonium ions, water molecules, and the various Mo-O bonds within the heptamolybdate cluster.[23]

Experimental Protocol:

-

Sample Preparation: For FTIR, the sample is typically prepared as a KBr pellet or a Nujol mull. For Raman, the crystalline powder can be analyzed directly.

-

Data Collection: The respective spectra are recorded using an FTIR or Raman spectrometer.

-

Data Analysis: The positions and intensities of the vibrational bands are analyzed to identify characteristic frequencies for the N-H stretches and bends of the ammonium ion, the O-H stretches and bends of water, and the Mo-O stretching and bending modes of the molybdate cluster.

Conclusion: A Foundation for Application

The detailed crystal structure analysis of ammonium molybdate tetrahydrate reveals a complex and elegant solid-state architecture. The arrangement of the heptamolybdate anions, ammonium cations, and water molecules, held together by a robust network of hydrogen bonds, is fundamental to its properties and reactivity. A thorough understanding of this structure, achieved through techniques like X-ray diffraction, thermal analysis, and vibrational spectroscopy, is indispensable for researchers and scientists who seek to harness the full potential of this versatile molybdenum compound in their respective fields. This guide provides a foundational understanding to support such endeavors.

References

-

National Center for Biotechnology Information. (n.d.). Tetraammonium diaquadiperoxidooctamolybdate(VI) tetrahydrate. In PubChem. Retrieved from [Link]

-

ACS Omega. (2026, January 6). High-Temperature Isostructural Phase Transition in Ce2(MoO4)3: A Rare Phenomenon Investigated through X-ray Diffraction and Raman Scattering. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium heptamolybdate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) XRD patterns of ammonium molybdate tetrahydrate (AMT),... [Image]. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Insight in the thermal decomposition of Ammonium Heptamolybdate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Kinetics of The Thermal Decomposition Product of Ammonium Heptamolybdate Tetrahydrate In Air and Inert Gas Atmospheres. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMMONIUM MOLYBDATE. Retrieved from [Link]

-

J-STAGE. (n.d.). Thermal Analysis of Ammonium Heptamolybdate(6-) Tetrahydrate by High Temperature Oscillating X-Ray Diffraction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ammonium paramolybdate tetrahydrate. In PubChem. Retrieved from [Link]

-

Lab Alley. (n.d.). Ammonium Molybdate Crystal Tetrahydrate, ACS Grade. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. XRD patterns of (a) ammonium heptamolybdate tetrahydrate and... [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures and hydrogen-bonding analysis of a series of solvated ammonium salts of molybdenum(II) chloride clusters. In PubChem. Retrieved from [Link]

-

MDPI. (2023, January 17). The Self-Reduction during the Thermal Decomposition of an Ammonium Molybdate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of ammonium molybdates. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2023, September 28). Synthesis and crystal structure of layered molybdate NH4Co2OH(MoO4)2⋅H2O. Retrieved from [Link]

-

ACS Publications. (2017, February 28). Ammonium Molybdate Tetrahydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ammonium molybdate tetrahydrate. In PubChem. Retrieved from [Link]

-

ACS Publications. (2017, February 28). Ammonium Molybdate Tetrahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of ammonium molybdate tetrahydrate in complex formation. Retrieved from [Link]

-

Reflecta Laboratory Supplies. (2025, November 4). Ammonium Molybdate Tetrahydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium molybdate. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Ammonium Molybdate Tetrahydrate. Retrieved from [Link]

-

precisionFDA. (n.d.). AMMONIUM MOLYBDATE. Retrieved from [Link]

-

The Lab Depot. (n.d.). Ammonium Molybdate Tetrahydrate Crystal Reagent ACS. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ammonium Molybdate Tetrahydrate | Blog | Reflecta Laboratories [labequipsupply.co.za]

- 5. laballey.com [laballey.com]

- 6. Ammonium molybdate tetrahydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labdepotinc.com [labdepotinc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tetraammonium diaquadiperoxidooctamolybdate(VI) tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ammonium paramolybdate tetrahydrate | H32Mo7N6O28 | CID 16211167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 14. scbt.com [scbt.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and crystal structure of layered molybdate NH4Co2OH(MoO4)2⋅H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

thermal decomposition process of ammonium molybdate tetrahydrate

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Molybdate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium molybdate tetrahydrate, chemically denoted as (NH₄)₆Mo₇O₂₄·4H₂O, is a pivotal precursor in the synthesis of various molybdenum compounds, including high-purity molybdenum trioxide (MoO₃), catalysts, and advanced materials.[1] The controlled thermal decomposition of this hydrated salt is a critical process, the understanding of which is paramount for tailoring the physicochemical properties of the final product. This guide provides a comprehensive technical overview of the , detailing the sequential stages of decomposition, the influence of atmospheric conditions, and the key analytical techniques employed for its characterization.

Introduction: The Significance of a Controlled Breakdown

Ammonium molybdate tetrahydrate, also referred to as ammonium heptamolybdate tetrahydrate or ammonium paramolybdate, is a white crystalline solid soluble in water.[2] Its thermal decomposition is not a simple, single-step event but a complex series of overlapping physical and chemical transformations. The precise control over this process is crucial as it dictates the morphology, particle size, and crystalline phase of the resulting molybdenum oxide, which in turn influences its performance in applications such as catalysis and drug development.[3][4]

The decomposition pathway involves dehydration, deammoniation, and the formation of several intermediate ammonium polymolybdate species before yielding the final molybdenum trioxide product.[5][6] The nature of these intermediates and the temperature at which they form are highly dependent on experimental parameters, most notably the heating rate and the composition of the surrounding atmosphere.[7]

The Multi-Stage Decomposition Pathway

The thermal decomposition of ammonium molybdate tetrahydrate in an air atmosphere is generally understood to occur in three to four main stages. These stages are characterized by distinct weight loss events, which can be effectively monitored using thermogravimetric analysis (TGA).

Stage I: Dehydration - The Loss of Water of Crystallization

The initial stage of decomposition involves the removal of the four molecules of crystal water. This process typically begins at temperatures around 90-100°C and is largely complete by approximately 170-222°C.[2] During this stage, the primary mass loss is due to the evolution of water vapor.

(NH₄)₆Mo₇O₂₄·4H₂O(s) → (NH₄)₆Mo₇O₂₄(s) + 4H₂O(g)

Stage II & III: Deammoniation and Formation of Intermediate Polymolybdates

Following dehydration, the decomposition proceeds with the simultaneous loss of ammonia (NH₃) and structural water, leading to the formation of various ammonium polymolybdate intermediates. The exact nature and sequence of these intermediates have been a subject of extensive research, with several species being identified under different conditions.

Commonly reported intermediates include ammonium octamolybdate ((NH₄)₄Mo₈O₂₆), ammonium decamolybdate ((NH₄)₈Mo₁₀O₃₄), and ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃).[3][5][8] The formation and decomposition of these intermediates occur in overlapping temperature ranges, generally between 170°C and 340°C.[2] For instance, one proposed pathway involves the following transformations:

(NH₄)₆Mo₇O₂₄(s) → (NH₄)₈Mo₁₀O₃₄(s) → (NH₄)₂Mo₄O₁₃(s) + NH₃(g) + H₂O(g)[5]

The ratio of evolved ammonia to water is often close to 2:1 in these stages.[2]

Stage IV: Final Decomposition to Molybdenum Trioxide

The final stage of decomposition sees the complete removal of ammonia and any remaining water, resulting in the formation of molybdenum trioxide (MoO₃). This process is typically complete by 340-400°C.[6][9] The final product in an oxidizing atmosphere is usually the thermodynamically stable orthorhombic α-MoO₃.[2][5]

(NH₄)₂Mo₄O₁₃(s) → 4MoO₃(s) + 2NH₃(g) + H₂O(g)

Tabulated Summary of Decomposition Stages

The following table summarizes the typical temperature ranges and associated events during the thermal decomposition of ammonium molybdate tetrahydrate in an air atmosphere. It is important to note that these values can vary depending on the experimental conditions such as heating rate and gas flow.

| Stage | Temperature Range (°C) | Key Events | Gaseous Products | Solid Intermediates/Products |

| I | ~100 - 173 | Loss of crystal water | H₂O | (NH₄)₆Mo₇O₂₄ |

| II | ~173 - 259 | Loss of ammonia and structural water | NH₃, H₂O | (NH₄)₈Mo₁₀O₃₄, (NH₄)₂Mo₄O₁₃ |

| III | ~259 - 340 | Continued loss of ammonia and water | NH₃, H₂O | (NH₄)₂Mo₄O₁₃, h-MoO₃ |

| IV | > 340 | Final decomposition and crystallization | - | α-MoO₃ |

Data synthesized from multiple sources.[2][5]

Visualizing the Decomposition Pathway

The sequence of transformations can be visualized using the following diagram, which illustrates the progression from the initial hydrated salt to the final oxide product.

Caption: Generalized thermal decomposition pathway of ammonium molybdate tetrahydrate in air.

The Influence of the Atmosphere: Inert vs. Oxidizing Environments

The composition of the atmosphere in which the thermal decomposition is carried out has a significant impact on the reaction pathway and the final products.

-

Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the evolved ammonia can be oxidized to nitrogen oxides (NOx) and water.[5][10] This can influence the overall thermal profile of the decomposition, with exothermic oxidation reactions potentially occurring. The final product is typically stoichiometric α-MoO₃.[5]

-

Inert Atmosphere (e.g., Nitrogen, Argon): When heated in an inert atmosphere, the decomposition pathway can lead to the formation of partially reduced molybdenum oxides.[5] The ammonia released during decomposition can act as a reducing agent at higher temperatures. In some cases, intermediate phases like hexagonal molybdenum oxide (h-MoO₃) and even Mo₄O₁₁ have been observed.[5] The final product may be a mixture of MoO₃ and other reduced oxide species.

Experimental Protocols for Characterization

A thorough understanding of the thermal decomposition process necessitates the use of advanced analytical techniques. The following are key experimental protocols for characterizing the thermal behavior of ammonium molybdate tetrahydrate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition stages, quantify mass loss, and identify endothermic and exothermic events.

Methodology:

-

Calibrate the TGA/DTA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of ammonium molybdate tetrahydrate into an alumina or platinum crucible.

-

Place the crucible in the TGA/DTA furnace.

-

Purge the furnace with the desired gas (e.g., dry air or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

Analyze the resulting curves to identify the onset and peak temperatures of decomposition events and calculate the percentage mass loss for each stage.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the starting material, intermediate products, and the final product.

Methodology:

-

Prepare samples by heating ammonium molybdate tetrahydrate to specific temperatures corresponding to the different decomposition stages identified by TGA/DTA and holding for a defined period (e.g., 1-2 hours) before cooling to room temperature.

-

Grind the cooled samples to a fine powder.

-

Mount the powder on a sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Scan the samples over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Compare the obtained diffraction patterns with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present at each temperature.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the decomposition process.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer via a heated transfer line.

-

Perform a TGA experiment as described in section 6.1.

-

Simultaneously monitor the mass-to-charge ratios (m/z) corresponding to the expected gaseous products, primarily water (m/z = 18) and ammonia (m/z = 17).

-

Correlate the evolution profiles of these gases with the mass loss events observed in the TGA curve to confirm the nature of the evolved species at each decomposition stage.

Visualizing the Experimental Workflow

The following diagram outlines the integrated analytical approach for studying the thermal decomposition of ammonium molybdate tetrahydrate.

Caption: Integrated workflow for the comprehensive analysis of thermal decomposition.

Conclusion: A Pathway to Controlled Synthesis

The thermal decomposition of ammonium molybdate tetrahydrate is a multifaceted process that provides a versatile route for the synthesis of molybdenum-based materials. A thorough understanding of the decomposition pathway, the influence of the reaction atmosphere, and the application of appropriate analytical techniques are essential for researchers and scientists to control the properties of the final product. By carefully manipulating the experimental conditions, it is possible to tailor the crystallinity, morphology, and stoichiometry of molybdenum oxides, thereby optimizing their performance in a wide range of applications, from industrial catalysis to the development of novel therapeutic agents.

References

- ProChem, Inc. (n.d.).

- ChemicalBook. (2023). Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition.

- Kissinger, H. E. (1957). Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry, 29(11), 1702–1706.

- The Synthesis of α-MoO3 by Ethylene Glycol - PMC - NIH. (n.d.).

- Said, A. A. (2000). Effect of support on the thermal decomposition of (NH4)6Mo7O24.4H2O in the inert gas atmosphere. Thermochimica Acta, 359(1), 79-87.

- Benchchem. (n.d.). Large-Scale Synthesis of Molybdenum Trioxide (MoO₃).

- TGA and DTA results for the thermal decomposition of ammonium molybdate...

- Thermal Decomposition Kinetics of The Thermal Decomposition Product of Ammonium Heptamolybdate Tetrahydrate In Air and Inert Gas Atmospheres - ResearchG

- Szilágyi, I. M., et al. (2016). Thermal decomposition of ammonium molybdates. Journal of Thermal Analysis and Calorimetry, 124(3), 1265–1274.

- The Self-Reduction during the Thermal Decomposition of an Ammonium Molybd

- Wienold, J., Jentoft, R. E., Timpe, O., & Ressler, T. (2003).

- Thermal decomposition of ammonium molybd

- Biedunkiewicz, A., Krawczyk, M., & Figiel, P. (2014). Analysis of (NH4)6Mo7O24·4H2O thermal decomposition in argon. Journal of Thermal Analysis and Calorimetry, 116(2), 791–799.

- Guidechem. (n.d.).

- Phase formation during the decomposition of ammonium hepta- molybdate — an in situ XAFS and XRD Investig

- TGA/DTA curves of ammonium para molybdate tetrahydrate precursor in the air | Download Scientific Diagram - ResearchG

- Structural Investigation of the Thermal Decomposition of Ammonium Heptamolybdate by in situ XAFS and XRD | Request PDF - ResearchG

- Preparation of MOO 3 from Ammonium Tetramolybdate in Microwave Fields - ResearchG

- Song, J., et al. (2004). Hydrothermal Synthesis of α-MoO3 Nanorods via Acidification of Ammonium Heptamolybdate Tetrahydrate.

- Isothermal Decomposition of Ammonium Molybdate to Molybdenum Trioxide in a Fluidized Bed Reactor - 한국재료학회지. (n.d.).

- Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC - NIH. (n.d.).

- Various steps in the thermal decomposition of ammonium heptamolybdate...

- High-Temperature Isostructural Phase Transition in Ce2(MoO4)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] 5201-0 . Thermal decomposition of ammonium molybdates | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. prochemonline.com [prochemonline.com]

A Technical Guide to the Solubility of Ammonium Molybdate Tetrahydrate for Researchers and Drug Development Professionals

Abstract

Ammonium molybdate tetrahydrate, specifically ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a critical reagent in various scientific disciplines, from analytical chemistry to materials science and biological applications. Its efficacy in these roles is fundamentally governed by its solubility characteristics. This technical guide provides an in-depth analysis of the solubility of ammonium molybdate tetrahydrate in aqueous and organic solvent systems. We will explore the profound influence of temperature and pH on its aqueous solubility, detailing the underlying chemical equilibria of molybdate speciation. This guide furnishes quantitative data, explains the causal mechanisms behind solubility phenomena, and provides validated experimental protocols for solubility determination, empowering researchers to optimize its use in their specific applications.

Introduction to Ammonium Molybdate Tetrahydrate

Ammonium molybdate tetrahydrate is a white, crystalline solid that serves as a primary water-soluble source of molybdenum.[1][2] The most common commercial form is ammonium heptamolybdate tetrahydrate, with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O and a molecular weight of 1235.86 g/mol .[3][4] It is widely used as an analytical reagent for the determination of phosphates, silicates, and arsenates, a catalyst component, a fertilizer supplement, and a negative stain in electron microscopy.[5][6] Understanding its behavior in solution is paramount for the successful application of this versatile compound.

Fundamental Principles of Solubility

The dissolution of an inorganic salt like ammonium molybdate tetrahydrate is a complex process dictated by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy (the energy released when ions interact with solvent molecules).

-

Solvent Polarity: Polar solvents like water are effective at dissolving ionic compounds because their dipoles can surround and stabilize the ammonium cations (NH₄⁺) and molybdate anions. Non-polar organic solvents are generally poor solvents for such salts.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For many salts, including ammonium molybdate, the dissolution process is endothermic, meaning solubility increases with temperature.

-

pH: For salts of weak acids or bases, pH is a critical determinant of solubility. Molybdate is the anion of the weak molybdic acid, and its speciation in aqueous solution is highly dependent on pH, which in turn dramatically affects solubility.

Aqueous Solubility: The Critical Role of pH and Temperature

Ammonium molybdate tetrahydrate is well-known for its high solubility in water. However, simply stating a single value is misleading due to the compound's complex behavior in aqueous environments.

Quantitative Solubility in Water

The solubility of ammonium molybdate tetrahydrate in water is approximately 400 g/L at 20°C.[1][3][7] This high solubility makes it a convenient source of molybdenum for various aqueous-phase applications. One study indicates a solubility of 206.5 g/L at 20°C.[8]

The solubility of molybdenum in the ammonium-molybdenum system demonstrates a positive correlation with temperature, reaching a maximum around 80°C before decreasing.[9] This suggests that for many applications, heating the solution can facilitate the dissolution of larger quantities of the salt.

The Decisive Influence of pH: Molybdate Speciation

The most critical factor governing the state of molybdate in an aqueous solution is pH. The dissolution of ammonium heptamolybdate does not simply yield a single molybdate ion. Instead, a series of pH-dependent equilibrium reactions occur, leading to the formation of various polyoxomolybdate species.[10][11]

-

Alkaline to Neutral (pH > 6): In this range, the predominant species is the simple, tetrahedral monomeric molybdate ion, [MoO₄]²⁻.[10][12] Solutions are generally stable, and solubility is high. Adding ammonia can increase solubility by shifting the equilibrium towards the formation of the simple molybdate ion.[11]

-

Weakly Acidic (pH 5-6): As the pH is lowered, the monomeric ions begin to protonate and polymerize. In this range, the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, becomes the dominant species.[10] This is the ion present in the solid crystal structure of the salt.

-

Moderately Acidic (pH 3-5): Further acidification leads to the formation of larger polymers, primarily the octamolybdate ion, [Mo₈O₂₆]⁴⁻.[10]

-

Strongly Acidic (pH < 1): At very low pH, molybdic acid (MoO₃) precipitates out of the solution, drastically reducing the concentration of soluble molybdenum.[10]

This complex relationship explains why the salt is incompatible with strong acids, which will cause precipitation.[1][6] The pH of a 50 g/L solution of ammonium molybdate tetrahydrate in water is typically around 5.3, a region where the heptamolybdate ion is stable.[4]

The following diagram illustrates the pH-dependent equilibrium of molybdate ions in an aqueous solution.

Caption: pH-dependent speciation of molybdate in aqueous solution.

Solubility in Organic Solvents

The solubility of ammonium molybdate tetrahydrate in organic solvents is drastically lower than in water, a direct consequence of its ionic nature.

-

Alcohols (Ethanol, Methanol): It is considered insoluble in ethanol.[1][2][13] The lower polarity of alcohols compared to water is insufficient to overcome the crystal lattice energy of the salt.

-

Other Aprotic Solvents: For applications requiring an organic medium, solubility is a significant challenge.[15] The salt's insolubility in common aprotic solvents like DMF has been noted.[15] To improve organic solvent solubility, one might consider forming ion pairs with bulky organic cations, such as tetraalkylammonium, to create a more lipophilic molybdate species.[15]

Summary of Solubility Data

The following table summarizes the solubility of ammonium molybdate tetrahydrate in various solvents.

| Solvent | Formula | Temperature (°C) | Solubility | Reference(s) |

| Water | H₂O | 20 | ~400 g/L | [1][3][7] |

| Water | H₂O | 20 | 206.5 g/L | [8] |

| Ethanol | C₂H₅OH | Ambient | Insoluble | [1][2][13] |

| Acetone | C₃H₆O | Ambient | Insoluble | [13][14] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure accurate and reproducible solubility data, a validated methodology is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[16][17]

Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.[16]

Step-by-Step Methodology

-

Preparation: Add an excess amount of ammonium molybdate tetrahydrate to a series of sealed, inert vessels (e.g., borosilicate glass vials with PTFE-lined caps). The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., deionized water, pH-buffered solution, or organic solvent) to each vessel.

-

Equilibration: Place the vessels in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the vessels to stand at the same constant temperature for several hours to permit the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE or PVDF) to prevent any undissolved solid from being collected. This step is critical for accuracy.

-

Dilution: Immediately dilute the clear, saturated filtrate with a known volume of solvent to prevent precipitation due to temperature changes.

-

Quantification: Analyze the concentration of molybdenum in the diluted sample using a validated analytical method.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive and accurate methods for determining the total molybdenum concentration, especially at trace levels.[18][19]

-

UV-Vis Spectrophotometry: Molybdenum can be complexed with reagents like potassium thiocyanate (KSCN) to form a colored complex, which can be quantified spectrophotometrically.[20][21] This method is cost-effective but may be subject to interference.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.

The workflow for this protocol is visualized below.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

The solubility of ammonium molybdate tetrahydrate is a multifaceted property, particularly in aqueous systems where it is profoundly influenced by pH-dependent speciation. While highly soluble in water under neutral to alkaline conditions, its solubility is negligible in common organic solvents like ethanol and acetone. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for accurate solution preparation, reaction control, and the development of robust analytical methods. The provided data and protocols serve as a foundational resource for the effective and scientifically sound application of this important molybdenum compound.

References

-

ChemicalBook. 12054-85-2 | CAS DataBase.

-

Chem-Lab nv. Ammonium heptamolybdate.4aq a.r. - Safety Data Sheet.

-

International Molybdenum Association. Species in aqueous solutions.

-

Carl ROTH. Safety Data Sheet: Ammonium heptamolybdate tetrahydrate.

-

ResearchGate. Methods for Determining Molybdenum.

-

International Molybdenum Association. Molybdenum analysis.

-

Saber, A. et al. (2018). Spectrophotometric Determination of Molybdenum(VI) as a Ternary Complex with 4-Nitrocatechol and Benzalkonium Chloride. Molecules, 23(7), 1743.

-

Kiper, R.A. Properties of substance: ammonium molybdate.

-

ResearchGate. Solubility of ammonium molybdate tetrahydrate in aqueous solution?.

-

AppliChem. Ammonium Molybdate 4-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS, ISO, BioChemica.

-

Argonne National Laboratory. (2021). Crystallization of Ammonium Heptamolybdate for Reduction to Mo Metal.

-

Haryani, S. et al. (2016). Spectrophotometric determination of molybdenum content in 99mtc solution via mo-tga-kscn complexes formation. Jurnal Sains dan Teknologi Nuklir Indonesia, 17(1), 29-38.

-

Wang, H. et al. (2003). Determination of the solubility of inorganic salts by headspace gas chromatography. Journal of Chromatography A, 996(1-2), 157-61.

-

United States Department of Energy. (1958). Spectrophotometric Determination of Molybdenum in Uranium Alloys.

-

International Molybdenum Association. (2010). Speciation of molybdenum compounds in water Ultraviolet spectra and REACH read across.

-

Carl Roth GmbH. Ammonium heptamolybdate tetrahydrate (ammonium molybdate).

-

American Elements. Ammonium Molybdate Tetrahydrate.

-

ACS Publications. (2017). Ammonium Molybdate Tetrahydrate. ACS Reagent Chemicals.

-

ChemicalBook. (2025). Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition.

-

HiMedia Laboratories. Ammonium molybdate tetrahydrate, Hi-LR™.

-

ACS Publications. (2017). Ammonium Molybdate Tetrahydrate - EXPIRED. ACS Reagent Chemicals.

-

ResearchGate. Molybdeum speciation as a function of the pH for a fixed molybdenum concentration of 2.5 mM and temperature of 20 C.

-

Wang, H. et al. (2003). Determination of the solubility of inorganic salts by headspace gas chromatography. ElectronicsAndBooks.

-

ResearchGate. I want to dissolve S and Mo precursor in organic solvents, can anyone guide me?.

-

ChemicalBook. Ammonium molybdate tetrahydrate | 12054-85-2.

-

Slideshare. (2016). Solubility & Method for determination of solubility.

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS.

-

PhytoTech Labs. Ammonium Molybdate, Tetrahydrate.

-

Königsberger, E. et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 947-950.

Sources

- 1. 12054-85-2 | CAS DataBase [m.chemicalbook.com]

- 2. Ammonium molybdate tetrahydrate, Hi-LR™ [himedialabs.com]

- 3. Ammonium Molybdate 4-hydrate (Reag. USP, Ph. Eur.) for analysis, ACS, ISO, BioChemica [itwreagents.com]

- 4. americanelements.com [americanelements.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. carlroth.com [carlroth.com]

- 9. publications.anl.gov [publications.anl.gov]

- 10. imoa.info [imoa.info]

- 11. researchgate.net [researchgate.net]

- 12. imoa.info [imoa.info]

- 13. ammonium molybdate [chemister.ru]

- 14. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. imoa.info [imoa.info]

- 20. scispace.com [scispace.com]

- 21. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Ammonium Tetrachloroplatinate(II) for Researchers and Drug Development Professionals

A Note on Chemical Identification: This guide focuses on Ammonium Tetrachloroplatinate(II), which is commonly identified by the CAS number 13820-41-2 . The initially provided CAS number, 12054-85-2, is typically associated with Ammonium molybdate tetrahydrate. This document proceeds under the assumption that the intended subject of inquiry is the platinum-containing compound due to its significant applications and hazards relevant to the target audience.

Introduction

Ammonium tetrachloroplatinate(II), with the chemical formula (NH₄)₂[PtCl₄], is an inorganic salt composed of ammonium cations and a square planar tetrachloroplatinate(2-) anion[1][2]. It presents as a dark ruby-red crystalline solid[1][2][3]. This compound is a critical precursor in the synthesis of various platinum-based materials, including platinum sponges and catalysts[3][4]. Of particular interest to the fields of medicine and drug development, it serves as a key starting material for the synthesis of platinum-based chemotherapy agents like cisplatin[5]. Its utility, however, is matched by its significant hazardous properties, necessitating a thorough understanding for safe handling and application.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ammonium Tetrachloroplatinate(II) is fundamental to its safe handling and use in experimental settings. These properties dictate its behavior under various conditions and inform storage and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | (NH₄)₂PtCl₄ | [6] |

| Molecular Weight | 372.97 g/mol | [6] |

| Appearance | Dark ruby-red crystalline solid | [1][2][3] |

| Density | 2.936 g/mL at 25 °C | [3][6] |

| Melting Point | 140-150 °C (decomposes) | [3][6][7] |

| Solubility | Soluble in water, insoluble in ethanol | [2][3] |

| Stability | Chemically stable under standard ambient conditions. Decomposes upon heating. | [2] |

Hazard Identification and Toxicological Profile

Ammonium tetrachloroplatinate(II) is classified as a hazardous substance with multiple routes of potential exposure and a range of adverse health effects. The GHS/CLP classification designates it with the signal word "Danger"[1][2][8].

Health Hazards

-

Acute Oral Toxicity: The compound is toxic if swallowed, falling under Acute Toxicity Category 3[1][8]. Immediate medical attention is required upon ingestion[8][9].

-

Serious Eye Damage: It is classified as causing serious eye damage (Category 1)[1][8][10]. Contact with the eyes necessitates immediate and prolonged rinsing with water and consultation with an ophthalmologist[8][11].

-

Skin Irritation and Sensitization: Ammonium tetrachloroplatinate(II) is a skin irritant (Category 2) and may cause an allergic skin reaction (Skin Sensitizer Category 1)[1][8][10]. Symptoms of allergic reaction can include rash, itching, and swelling[10]. Contaminated work clothing should not be allowed out of the workplace.

-

Respiratory Sensitization: Inhalation may cause allergy or asthma symptoms or breathing difficulties, classifying it as a Respiratory Sensitizer (Category 1)[1][8][10]. Work should be conducted in a well-ventilated area, and respiratory protection is required when dust is generated.

Hazard Mitigation and Personal Protective Equipment (PPE)

The inherent risks associated with this compound mandate stringent safety protocols and the use of appropriate personal protective equipment.

Caption: Hazard mitigation workflow for Ammonium Tetrachloroplatinate(II).

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial for the safety of laboratory personnel and the integrity of the research.

Handling

-

Ventilation: Always handle Ammonium tetrachloroplatinate(II) in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield[8][10].

-

Hand Protection: Wear suitable protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure[10].

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[10].

-

-

Hygiene: Avoid eating, drinking, or smoking in the work area[8][9]. Wash hands and any exposed skin thoroughly after handling[9].

-

Dust Prevention: Avoid the formation of dust during handling.

Storage

-

Container: Keep the container tightly closed and store in a dry place.

-

Ventilation: Store in a well-ventilated area.

-

Security: Store in a locked-up area or an area accessible only to qualified or authorized personnel.

-

Incompatible Materials: Observe guidelines for combined storage with other chemicals[8].

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[9][10].

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical advice[8][11].

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[8][10][11].

-

If Swallowed: Rinse the mouth immediately with water. Do NOT induce vomiting. Call a physician or poison control center immediately[8][9][10][11].

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid inhaling the dust. Wear appropriate personal protective equipment. Carefully take up the spilled material, bind it, and place it in a suitable container for disposal. Clean the affected area thoroughly.

Disposal Considerations

Dispose of Ammonium tetrachloroplatinate(II) and its container in accordance with local, regional, and national regulations. The disposal should be handled by an approved waste disposal plant[10].

Conclusion

Ammonium tetrachloroplatinate(II) is a valuable precursor in chemical synthesis, particularly in the development of platinum-based therapeutics. However, its significant hazards, including acute toxicity, severe eye damage, and skin and respiratory sensitization, demand a high level of caution and adherence to rigorous safety protocols. Researchers and drug development professionals must have a thorough understanding of its chemical properties and hazards to ensure a safe and effective working environment. By implementing the handling, storage, and emergency procedures outlined in this guide, the risks associated with this compound can be effectively managed.

References

-

Safety Data Sheet: Ammonium tetrachloroplatinate(II) - Carl ROTH. [Link]

-

Safety Data Sheet: Ammonium tetrachloroplatinate(II) - Carl ROTH. [Link]

-

Ammonium tetrachloroplatinate(II) | Cl4Pt.2H4N | CID 16211508 - PubChem. [Link]

-

12054-85-2 | Ammonium molybdate tetrahydrate - Alachem Co., Ltd. [Link]

-

Ammonium molybdate, 99% 12054-85-2 - Otto Chemie Pvt. Ltd. [Link]

-

Diammonium tetrachloroplatinate - Wikipedia. [Link]

Sources

- 1. Ammonium tetrachloroplatinate(II) | Cl4Pt.2H4N | CID 16211508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diammonium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 3. Platinum(II)-ammonium chloride | 13820-41-2 [chemicalbook.com]

- 4. Ammonium tetrachloroplatinate(II), 99.9% (metals basis), Pt 51% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. アンモニウムテトラクロロ白金(II) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. strem.com [strem.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

ammonium molybdate tetrahydrate material safety data sheet

An In-depth Technical Guide to Ammonium Molybdate Tetrahydrate: Safety, Handling, and Application

This guide serves as a comprehensive technical resource on Ammonium Molybdate Tetrahydrate for researchers, scientists, and drug development professionals. Structured to provide both foundational safety data and field-proven insights, it moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind handling protocols and its applications in a research environment.

Section 1: Chemical Identity and Properties

Ammonium Molybdate Tetrahydrate, also known as Ammonium Heptamolybdate Tetrahydrate, is a white crystalline powder that serves as a primary source of molybdenum in laboratory and industrial settings.[1][2][3] Its high solubility in water and stability under normal conditions make it a versatile reagent.[1][3][4][5]

Table 1: Physicochemical Properties of Ammonium Molybdate Tetrahydrate

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Ammonium Heptamolybdate Tetrahydrate, Ammonium Paramolybdate | [5][6][7][8] |

| CAS Number | 12054-85-2 | [4][5][6] |

| Molecular Formula | (NH₄)₆Mo₇O₂₄·4H₂O | [6][9][10] |

| Molecular Weight | 1235.86 g/mol | [2][5][8] |

| Appearance | White to slightly greenish-yellow crystalline solid | [5][6][11][12] |

| Density | 2.498 g/mL at 25 °C | [1][2][5][12] |

| Melting Point | ~90 °C, Decomposes at >150-190 °C | [4][5][6][12] |

| Water Solubility | 400 g/L (20 °C) | [4][5] |

| pH | 5.0 - 5.5 (5% aqueous solution) | [4][6] |

| Stability | Stable under normal conditions.[1][5][9] Incompatible with strong acids and strong oxidizing agents.[1][5][7] |

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard, Ammonium Molybdate Tetrahydrate is classified as hazardous.[4] The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory tract.

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][9][13]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[13][14][15]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[13][14][15]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[13][14][15]

-

The assigned signal word is Warning .[4][6][9]

Section 3: Toxicological Profile

Understanding the toxicology of a substance is paramount for risk mitigation. The primary route of acute toxicity for ammonium molybdate is ingestion.

Table 2: Toxicological Data Summary

| Endpoint | Result | Species | Source(s) |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | 333 mg/kg | Rat | [4][7] |

| Carcinogenicity | ACGIH: A3 (Confirmed animal carcinogen with unknown relevance to humans) | N/A | [4] |

| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | [14][16] |

| Eye Damage/Irritation | Causes serious eye irritation | Rabbit | [14][16] |

| Germ Cell Mutagenicity | No data available to indicate mutagenic properties | N/A |[4] |

While not classified as a carcinogen by IARC or NTP, the American Conference of Governmental Industrial Hygienists (ACGIH) designates it as an A3 animal carcinogen.[4] This designation warrants careful handling to minimize long-term exposure. Chronic exposure may lead to symptoms including anemia, joint pain, and potential liver or kidney damage.[17]

Section 4: First Aid Measures: A Self-Validating System

Immediate and appropriate first aid is critical. The following protocols are designed to mitigate harm from exposure. The causality behind each step is explained to ensure trustworthiness and effectiveness.

-

Ingestion:

-

Action: Rinse mouth thoroughly with water. Call a poison control center or physician immediately.[4][9] Do NOT induce vomiting.[6][7]

-

Causality: Rinsing removes residual material. Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Professional medical guidance is essential due to the substance's systemic toxicity.

-

-

Inhalation:

-

Action: Move the individual to fresh air and keep them in a position comfortable for breathing.[7][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]

-

Causality: Removing the individual from the contaminated area is the priority. The semi-upright, comfortable position aids lung expansion. Medical intervention is necessary for respiratory distress.

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][7] If irritation persists, seek medical attention.[4][7]

-

Causality: A 15-minute flush ensures the complete removal of the chemical from the skin surface, preventing further irritation or potential absorption. Soap aids in removing any remaining particulate matter.

-

-

Eye Contact:

-

Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][17] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[4][6]

-

Causality: Continuous flushing for 15 minutes is the standard for chemical eye exposure to ensure the irritant is completely removed from the eye and under the eyelids, minimizing damage to the cornea.

-

Section 5: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls: engineering controls, administrative controls, and finally, PPE.

-

Engineering Controls:

-

Rationale: The most effective way to control hazards is to contain them at the source.

-

Protocol: Always handle Ammonium Molybdate Tetrahydrate powder within a properly functioning certified laboratory chemical fume hood to control dust and prevent inhalation.[7][17] Ensure that eyewash stations and safety showers are located close to the workstation.[4][13]

-

-

Personal Protective Equipment (PPE):

-

Rationale: PPE acts as the last line of defense. Its selection must be based on the specific hazards of the chemical.

-

Eye/Face Protection: Wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][13]

-

Skin Protection: Wear nitrile rubber gloves and a fully buttoned lab coat.[17]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA-approved particulate respirator conforming to EN 143.[4] Note that respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[17]

-

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes |

|---|---|---|

| ACGIH TLV | 0.5 mg/m³ | As Molybdenum (Mo), respirable fraction |

| OSHA PEL | 5.0 mg/m³ | As Molybdenum (Mo), total dust |

Section 6: Accidental Release Measures

A swift and correct response to a spill is crucial to prevent exposure and environmental contamination.

Key Principles for Spill Cleanup:

-

Avoid Dust Generation: Never use dry sweeping methods that can aerosolize the powder. If necessary, moisten the powder with water to aid in cleanup.[18]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[7][16][19]

-

Waste Disposal: All cleanup materials and spilled substances must be collected in a sealed, properly labeled container and disposed of as hazardous waste according to local, state, and federal regulations.[4][17][20]

Section 7: Application in Research: Protocol for Phosphate Detection

Ammonium molybdate is a cornerstone reagent in analytical chemistry, particularly for the colorimetric determination of phosphates, silicates, and arsenates.[1][5][10][21] The underlying principle is the formation of a yellow heteropoly acid (phosphomolybdate) in an acidic medium.

Experimental Protocol: Qualitative Detection of Aqueous Phosphate

-

Objective: To demonstrate a standard laboratory use of ammonium molybdate tetrahydrate.

-

Methodology Rationale: This protocol relies on the specific and sensitive reaction between molybdate and phosphate ions under acidic conditions to produce a visually detectable colored complex. Nitric acid is used to create the necessary acidic environment and prevent the precipitation of molybdenum oxides.

-

Step-by-Step Procedure:

-

Reagent Preparation (Molybdate Reagent):

-

Dissolve 2.5 g of Ammonium Molybdate Tetrahydrate in 40 mL of deionized water.

-

In a separate beaker, carefully add 20 mL of concentrated nitric acid to 40 mL of deionized water. Caution: Always add acid to water.

-

Slowly, and with constant stirring, add the ammonium molybdate solution to the nitric acid solution.

-

Dilute the final solution to 100 mL with deionized water. Store in a dark bottle.

-

-

Sample Preparation:

-

Take 5 mL of the aqueous sample to be tested in a clean test tube.

-

-

Reaction:

-

Add 2 mL of the prepared molybdate reagent to the test tube containing the sample.

-

Gently swirl the test tube to mix the contents.

-

-

Observation:

-

Allow the mixture to stand for 2-3 minutes at room temperature.

-

A positive result for phosphate is indicated by the formation of a canary yellow precipitate (ammonium phosphomolybdate). The intensity of the color can be correlated to the concentration of phosphate for quantitative analysis using a spectrophotometer.

-

-

References

-

LookChem. (n.d.). Cas 12054-85-2, Ammonium molybdate tetrahydrate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ammonium Molybdate Tetrahydrate: Properties, Applications, and Standards. [Link]

-

Loba Chemie. (2023). AMMONIUM MOLYBDATE TETRAHYDRATE AR/ACS - Safety Data Sheet. [Link]

-

Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Ammonium Molybdate Tetrahydrate. [Link]

-

National Institutes of Health. (n.d.). Ammonium molybdate tetrahydrate - PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Ammonium Molybdate Tetrahydrate in Modern Chemistry. [Link]

-

Lab Alley. (2022). Ammonium Molybdate Tetrahydrate SDS.pdf. [Link]

-

RCI Labscan Limited. (2021). SAFETY DATA SHEET - AMMONIUM MOLYBDATE TETRAHYDRATE. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ammonium heptamolybdate tetrahydrate. [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025). Safety data sheet - Ammonium molybdate tetrahydrate. [Link]

-

ScienceLab.com. (n.d.). material safety data sheet - ammonium molybdate ar. [Link]

-

Chinatungsten Online. (n.d.). Ammonium Molybdate Physical and Chemical Properties. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ammonium Molybdate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Ammonium Molybdate: From Laboratory Reagents to Industrial Chemicals. [Link]

-

Reflecta Laboratory Supplies. (2025). Ammonium Molybdate Tetrahydrate | Blog. [Link]

Sources

- 1. Ammonium molybdate tetrahydrate | 12054-85-2 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. CAS 12054-85-2: Ammonium molybdate ((NH4)6Mo7O24) tetrahyd… [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. lookchem.com [lookchem.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. prochemonline.com [prochemonline.com]

- 8. prochemonline.com [prochemonline.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Ammonium molybdate tetrahydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ammonium Molybdate Tetrahydrate - ACS Grade for Precision Applications [prochemonline.com]

- 13. media.laballey.com [media.laballey.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. Ammonium Molybdate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. medline.com [medline.com]

- 19. rcilabscan.com [rcilabscan.com]

- 20. nj.gov [nj.gov]

- 21. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Purification of Ammonium Molybdate Tetrahydrate

Abstract

This technical guide provides an in-depth exploration of the principal methodologies for the purification of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to elucidate the fundamental chemical principles governing each purification technique. We will examine recrystallization, ion exchange, solvent extraction, and precipitation methods, offering detailed, field-proven protocols. The causality behind experimental choices is emphasized to empower readers with a deeper understanding of process optimization and impurity control. This guide is structured to be a self-validating system, with integrated discussions on analytical validation for purity assessment. All claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Imperative for High-Purity Ammonium Molybdate Tetrahydrate

Ammonium molybdate tetrahydrate, a key source of molybdenum, is a critical raw material in diverse high-technology sectors, including the manufacturing of catalysts, corrosion inhibitors, pigments, and specialty chemicals. In the pharmaceutical and life sciences domains, its purity is of paramount importance, where it serves as a reagent in sensitive analytical assays and as a precursor in the synthesis of molybdenum-containing active pharmaceutical ingredients and radiopharmaceuticals.